molecular formula C8H12N4O3 B12878154 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide CAS No. 61717-02-0

1-Butyl-3-nitro-1H-pyrazole-4-carboxamide

Cat. No.: B12878154
CAS No.: 61717-02-0
M. Wt: 212.21 g/mol
InChI Key: AIWKPOPTHLMABM-UHFFFAOYSA-N
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Description

1-Butyl-3-nitro-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide typically involves the reaction of 1-butyl-3-nitro-1H-pyrazole with a suitable carboxamide precursor. One common method involves the use of transition-metal catalysts, photoredox reactions, or one-pot multicomponent processes . For instance, the reaction of 1-butyl-3-nitro-1H-pyrazole with an appropriate amide under controlled conditions can yield the desired compound.

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often employs scalable methods such as continuous flow synthesis or batch processing. These methods ensure high yield and purity of the final product, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-nitro-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-butyl-3-amino-1H-pyrazole-4-carboxamide .

Mechanism of Action

The mechanism of action of 1-Butyl-3-nitro-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butyl-3-nitro-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

61717-02-0

Molecular Formula

C8H12N4O3

Molecular Weight

212.21 g/mol

IUPAC Name

1-butyl-3-nitropyrazole-4-carboxamide

InChI

InChI=1S/C8H12N4O3/c1-2-3-4-11-5-6(7(9)13)8(10-11)12(14)15/h5H,2-4H2,1H3,(H2,9,13)

InChI Key

AIWKPOPTHLMABM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C(=N1)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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